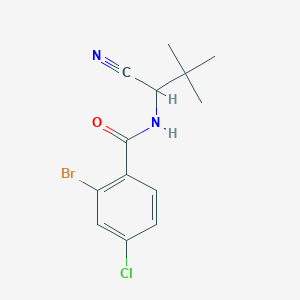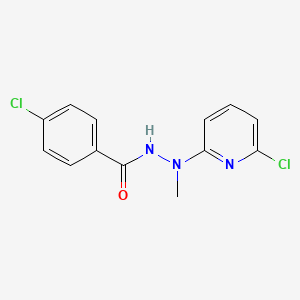
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide, commonly known as EMCP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. EMCP has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of EMCP is not fully understood. However, studies have suggested that EMCP exerts its pharmacological effects by binding to specific receptors in the body. EMCP has been shown to bind to the mu-opioid receptor, which is involved in pain regulation. EMCP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
EMCP has been found to possess several biochemical and physiological effects. EMCP has been shown to reduce pain and inflammation in animal models. EMCP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EMCP has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
実験室実験の利点と制限
EMCP has several advantages for lab experiments. EMCP is a stable compound that can be easily synthesized and purified. EMCP has been extensively studied, and its pharmacological effects are well-characterized. However, EMCP has some limitations for lab experiments. EMCP is a cyclic peptide that may be difficult to modify for specific applications. EMCP also has limited solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on EMCP. One area of research is the development of EMCP derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of EMCP. Understanding the mechanism of action of EMCP could lead to the development of more effective drugs for pain and inflammation. Additionally, further studies are needed to determine the safety and efficacy of EMCP in humans. Clinical trials are needed to evaluate the potential therapeutic applications of EMCP in humans.
Conclusion:
In conclusion, EMCP is a cyclic peptide with promising pharmacological properties. EMCP has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. The mechanism of action of EMCP is not fully understood, but studies have suggested that EMCP exerts its pharmacological effects by binding to specific receptors in the body. EMCP has several advantages for lab experiments, including stability and well-characterized pharmacological effects. However, EMCP also has some limitations, including limited solubility and difficulty in modification. Future research on EMCP could lead to the development of more effective drugs for pain and inflammation.
合成法
EMCP is synthesized through a series of chemical reactions involving cyclization of a linear peptide precursor. The synthesis of EMCP is a complex process that requires expertise in synthetic organic chemistry. The synthesis method involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain the desired product. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
EMCP has been extensively studied for its potential therapeutic applications. The anti-inflammatory and analgesic effects of EMCP make it a promising candidate for the treatment of chronic pain and inflammation. EMCP has also been found to possess antitumor effects and has been studied for its potential use in cancer treatment. EMCP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-16-8-9-17(13(19)12(16)18)14(20)15-11-6-4-10(2)5-7-11/h11H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDJVLTGARIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)
![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2639878.png)
![2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B2639879.png)





![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)